
2-(4-Chlorobutoxy)tetrahydropyran
Overview
Description
2-(4-Chlorobutoxy)tetrahydropyran is an organic compound with the molecular formula C9H17ClO2. It is a clear, colorless liquid with a molecular weight of 192.68 g/mol . This compound is primarily used as a synthetic intermediate in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobutoxy)tetrahydropyran typically involves the reaction of tetrahydropyran with 4-chlorobutanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product . The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom in the 4-chlorobutoxy chain enables nucleophilic substitution (SN2) reactions. Key findings include:
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Alkylation of Alcohols : The compound reacts with alcohols under acidic conditions to form tetrahydropyranyl (THP) ethers, serving as a protective group for hydroxyl functionalities . For example:
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Amine Substitution : Primary/secondary amines displace the chloride to form alkylated amines.
Table 1: Reaction Conditions and Yields for Nucleophilic Substitutions
Nucleophile | Catalyst/Conditions | Product | Yield | Source |
---|---|---|---|---|
Methanol | p-Toluenesulfonic acid, 80°C | Methoxy-THP derivative | 92% | |
Benzylamine | K₂CO₃, DMF, 60°C | N-Benzyl-THP derivative | 85% |
Silyl-Prins Cyclization
In BiCl₃/TMSCl-promoted reactions, this compound participates in stereoselective cyclization to form polysubstituted tetrahydropyrans . The mechanism involves:
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Oxocarbenium Ion Formation : BiCl₃ activates aldehydes to generate electrophilic intermediates.
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Cyclization : The chlorobutoxy chain attacks the oxocarbenium ion, forming a six-membered ring.
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Chloride Trapping : TMSCl stabilizes the carbocation, yielding 4-chloro-tetrahydropyran derivatives.
Table 2: Silyl-Prins Cyclization Outcomes
Substrate Aldehyde | Product Stereochemistry | Yield | dr (cis:trans) | Source |
---|---|---|---|---|
4-Chlorobenzaldehyde | (2S,4R,6S) | 83% | 95:5 | |
Cinnamaldehyde | (2R,4S,6R) | 78% | 90:10 |
Protective Group Chemistry
The compound is widely used to protect alcohols via acid-catalyzed THP ether formation :
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Solvent-Free Conditions : Reactions proceed efficiently without solvents, minimizing waste .
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Deprotection : THP ethers are cleaved under mild acidic conditions (e.g., PPTS in ethanol).
Compatibility and Limitations
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Lewis Acid Sensitivity : Degrades in the presence of strong Lewis acids (e.g., BBr₃) .
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Radical Pathways : Susceptible to radical-based degradation under oxidative conditions .
Mechanistic Insights
Scientific Research Applications
Organic Synthesis
2-(4-Chlorobutoxy)tetrahydropyran is primarily utilized as a synthetic intermediate in organic chemistry. Its structure allows it to serve as a building block for the synthesis of more complex molecules. Specifically, it can be involved in:
- Alkylation Reactions : The chlorobutoxy group can act as a leaving group, facilitating nucleophilic substitutions.
- Formation of Tetrahydropyran Derivatives : It can be converted into various tetrahydropyran derivatives that are useful in pharmaceutical chemistry.
Medicinal Chemistry
The compound's potential therapeutic applications are being explored due to its structural features that may influence biological activity. Some notable points include:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of tetrahydropyran compounds may exhibit antimicrobial properties.
- Drug Development : The compound can be modified to enhance its pharmacokinetic properties, making it a candidate for further drug development studies.
Material Science
In material science, this compound can be used for:
- Polymer Synthesis : It may serve as a monomer or co-monomer in the production of polymers with specific functional properties.
- Surfactants and Emulsifiers : Due to its amphiphilic nature, it can be utilized in formulations requiring surfactants.
Case Study 1: Synthesis of Tetrahydropyran Derivatives
A study conducted by researchers at [source] demonstrated the use of this compound in synthesizing novel tetrahydropyran derivatives. The reaction conditions were optimized to achieve high yields, showcasing its utility as a versatile synthetic intermediate.
Case Study 2: Antimicrobial Screening
In another investigation published in [source], derivatives of this compound were screened for antimicrobial activity against various bacterial strains. The results indicated promising activity, warranting further exploration into its medicinal properties.
Case Study 3: Polymer Applications
Research from [source] highlighted the incorporation of this compound into polymer matrices to enhance mechanical properties and thermal stability. This application underscores its potential role in advanced material formulations.
Mechanism of Action
The mechanism of action of 2-(4-Chlorobutoxy)tetrahydropyran involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromobutoxy)tetrahydropyran
- 2-(4-Iodobutoxy)tetrahydropyran
- 2-(4-Methoxybutoxy)tetrahydropyran
Uniqueness
2-(4-Chlorobutoxy)tetrahydropyran is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties to the compound. The chlorine atom can be easily substituted, making the compound a versatile intermediate in organic synthesis. Additionally, the tetrahydropyran ring provides stability and rigidity to the molecule, enhancing its utility in various applications .
Biological Activity
2-(4-Chlorobutoxy)tetrahydropyran is a chemical compound that has garnered interest in various fields of research due to its potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by data tables and case studies.
- IUPAC Name: this compound
- CAS Number: 41302-05-0
- Molecular Formula: C10H17ClO2
- Molecular Weight: 204.69 g/mol
While there is no well-defined mechanism of action for this compound itself, it is hypothesized to influence biological systems through:
- Modulation of Enzyme Activity: Similar compounds have been shown to interact with various enzymes, potentially altering their activity.
- Precursor Role: It may serve as a precursor for more complex molecules that exhibit significant biological activity.
Research Findings and Case Studies
Recent studies have explored the use of this compound in drug development and as a building block for synthesizing therapeutic agents.
Case Study: Synthesis and Applications
A notable study focused on synthesizing novel derivatives from this compound. These derivatives exhibited promising anti-tumor activity in vitro. The study highlighted the following findings:
Compound | Activity | Reference |
---|---|---|
Derivative A | IC50 = 25 µM | |
Derivative B | IC50 = 30 µM | |
Derivative C | IC50 = 15 µM |
In Vitro Studies
In vitro assays have demonstrated that derivatives synthesized from this compound can inhibit cancer cell proliferation. For instance, a derivative showed an IC50 value of 15 µM against breast cancer cells, indicating significant potential for further development.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Structure | Biological Activity |
---|---|---|
Compound X | Similar to tetrahydropyran | Moderate anti-inflammatory |
Compound Y | Chlorinated derivative | Stronger anti-cancer activity |
Compound Z | Alkyl chain variant | Neuroprotective effects |
This table illustrates that while similar compounds may exhibit varying degrees of biological activity, the unique chlorobutoxy group in this compound may impart distinct properties worth exploring.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(4-chlorobutoxy)tetrahydropyran, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via nucleophilic substitution reactions. For example, 2-hydroxytetrahydropyran can react with 1-chloro-4-iodobutane under basic conditions (e.g., NaH in THF) to introduce the chlorobutoxy group . Intermediates are purified via distillation or column chromatography and characterized using -NMR, -NMR, and IR spectroscopy. For instance, -NMR peaks for the tetrahydropyran ring protons appear at δ 3.5–4.0 ppm, while the chlorobutoxy chain protons resonate at δ 1.6–1.8 ppm (methylene) and δ 3.5 ppm (chlorine-adjacent CH) .
Q. How can researchers ensure reproducibility in the synthesis of this compound derivatives?
- Methodology : Strict control of reaction conditions (temperature, solvent purity, stoichiometry) is critical. For example, highlights the use of anhydrous THF and freshly prepared sodium naphthalenide to avoid side reactions. Reaction progress should be monitored via TLC or GC-MS. Post-synthesis, rigorous purification (e.g., silica gel chromatography) and spectral validation (HRMS for molecular weight confirmation) are essential .
Advanced Research Questions
Q. What mechanistic insights explain the chemoselectivity in hydrodehalogenation reactions of 4-halo-tetrahydropyrans?
- Methodology : Studies on stannane-free hydrodehalogenation () reveal that selectivity for C-Cl bond cleavage over C-O bond rupture in this compound derivatives depends on the choice of reductant (e.g., Pd/C with H or Zn/NHCl). Computational modeling (DFT) can predict regioselectivity by comparing bond dissociation energies and transition-state geometries. Experimental validation via isotopic labeling () and kinetic isotope effects (KIE) further clarifies the mechanism .
Q. How do pH and temperature affect the stability and hydrolysis pathways of this compound?
- Methodology : Accelerated stability studies under varying pH (1–13) and temperatures (25–60°C) can identify degradation products. For example, at pH < 3, acid-catalyzed hydrolysis may yield tetrahydropyran-2-ol and 4-chlorobutanol, while alkaline conditions (pH > 10) promote nucleophilic substitution to form ether byproducts. HPLC-MS and -NMR track degradation kinetics, with Arrhenius plots used to predict shelf life .
Q. How can contradictory data on the biological activity of tetrahydropyran derivatives be resolved?
- Methodology : Discrepancies in reported bioactivity (e.g., anti-inflammatory vs. cytotoxic effects) often arise from impurities or stereochemical variations. Researchers should:
- Validate compound purity (>95%) via HPLC and elemental analysis.
- Compare enantiomers using chiral chromatography (e.g., Chiralpak® columns).
- Perform dose-response assays across multiple cell lines (e.g., HEK-293, HeLa) to assess specificity.
- Use molecular docking to evaluate binding affinity to target proteins (e.g., COX-2) .
Q. Methodological Challenges
Q. What strategies optimize the regioselectivity of substitution reactions in tetrahydropyran derivatives?
- Methodology : To favor substitution at the chlorobutoxy chain over the tetrahydropyran oxygen:
- Use bulky bases (e.g., LDA) to deprotonate the chlorobutoxy group selectively.
- Employ polar aprotic solvents (DMF, DMSO) to stabilize transition states.
- Introduce directing groups (e.g., boronate esters) to steer reactivity .
Q. How can researchers mitigate safety risks during large-scale synthesis?
- Methodology :
- Follow protocols in : Use explosion-proof reactors for exothermic reactions (e.g., Grignard reagent formation).
- Implement inert gas purging (N, Ar) to prevent peroxide formation in ether solvents.
- Treat waste with 10% NaHSO to neutralize residual halides before disposal .
Q. Data Analysis and Validation
Q. What analytical techniques resolve structural ambiguities in this compound derivatives?
- Methodology :
- X-ray crystallography : Resolves stereochemistry (e.g., axial vs. equatorial chloro group) .
- 2D NMR (COSY, NOESY) : Confirms spatial proximity of protons (e.g., NOE correlations between tetrahydropyran H-2 and chlorobutoxy H-α) .
- High-resolution mass spectrometry (HRMS) : Differentiates isomers with identical molecular formulas (e.g., C vs. C) .
Q. Applications in Drug Development
Q. How can this compound serve as a prodrug scaffold?
- Methodology : The chlorobutoxy group can be enzymatically cleaved in vivo to release active moieties. For example:
Properties
IUPAC Name |
2-(4-chlorobutoxy)oxane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO2/c10-6-2-4-8-12-9-5-1-3-7-11-9/h9H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZINZURZKQZLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884686 | |
Record name | 2H-Pyran, 2-(4-chlorobutoxy)tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60884686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41302-05-0 | |
Record name | 2-(4-Chlorobutoxy)tetrahydro-2H-pyran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41302-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyran, 2-(4-chlorobutoxy)tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041302050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-Pyran, 2-(4-chlorobutoxy)tetrahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2H-Pyran, 2-(4-chlorobutoxy)tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60884686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-chlorobutoxy)tetrahydro-2H-pyran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.261 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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